6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide
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Overview
Description
6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and a nicotinamide moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide typically involves multi-step organic synthesis. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Introduction of the Nicotinamide Moiety: The final step involves the attachment of the nicotinamide group through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the 3,5-dimethylphenyl group but lacks the thiazole and nicotinamide moieties.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a similar aromatic structure but differs in the functional groups and overall structure.
Uniqueness
6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is unique due to its combination of a thiazole ring, a pyridine ring, and a nicotinamide moiety
Properties
CAS No. |
365429-75-0 |
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Molecular Formula |
C23H19ClN4OS |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
6-chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H19ClN4OS/c1-13-8-14(2)10-18(9-13)20-21(16-6-7-25-15(3)11-16)30-23(27-20)28-22(29)17-4-5-19(24)26-12-17/h4-12H,1-3H3,(H,27,28,29) |
InChI Key |
BRJDUUXGDCRANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)Cl)C4=CC(=NC=C4)C)C |
Origin of Product |
United States |
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